Methyl 2-(3-cyanoazetidin-3-yl)acetate, trifluoroacetic acid

Description

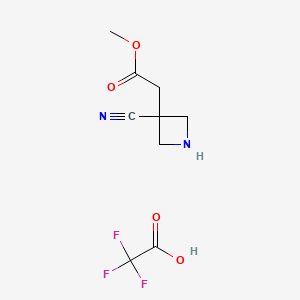

Methyl 2-(3-cyanoazetidin-3-yl)acetate, trifluoroacetic acid (TFA) (CAS: 1313738-62-3), is a synthetic organic compound featuring a four-membered azetidine ring substituted with a cyano group at the 3-position and a methyl ester group via an acetamide linkage. The trifluoroacetic acid acts as a counterion, forming a stable salt that enhances solubility and facilitates purification . This compound is typically synthesized through multi-step protocols involving azetidine ring formation, cyanation, esterification, and final TFA salt formation, often utilizing TFA for deprotection steps (e.g., tert-butyl or Boc group removal) .

Properties

Molecular Formula |

C9H11F3N2O4 |

|---|---|

Molecular Weight |

268.19 g/mol |

IUPAC Name |

methyl 2-(3-cyanoazetidin-3-yl)acetate;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C7H10N2O2.C2HF3O2/c1-11-6(10)2-7(3-8)4-9-5-7;3-2(4,5)1(6)7/h9H,2,4-5H2,1H3;(H,6,7) |

InChI Key |

RJEFPTANVMBJHU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1(CNC1)C#N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Overview

Methyl trifluoroacetate is a critical intermediate in the synthesis of methyl 2-(3-cyanoazetidin-3-yl)acetate, trifluoroacetic acid. Its preparation is well-documented, primarily involving the esterification of trifluoroacetic acid with methanol.

Industrially Relevant Preparation Process

A patented industrial process describes a two-stage batch method to obtain high-purity methyl trifluoroacetate with minimal losses and high yield:

Stage 1: Trifluoroacetic acid is reacted with an excess of methanol (molar ratio methanol to trifluoroacetic acid ≥ 2.30) in the presence of a catalytic amount of a strong acid catalyst (typically sulfuric acid or phosphoric acid). This step produces a methyl trifluoroacetate/methanol azeotrope, which is distilled off at 37–38 °C under ~98,000 Pa pressure.

Stage 2: The azeotrope is then contacted with an excess of trifluoroacetic acid and catalytic strong acid in a second reactor, where methyl trifluoroacetate is distilled at 41–42 °C, yielding the pure ester.

The residual mixture contains excess trifluoroacetic acid, water formed by esterification, and catalyst, which can be recycled in subsequent cycles.

This process avoids the difficulties of separating trifluoroacetic acid/water mixtures and minimizes catalyst and water losses, making it economically viable for industrial production.

| Parameter | Value / Condition |

|---|---|

| Molar ratio (Methanol:TFA) | ≥ 2.30 (preferably ≥ 2.35) |

| Catalyst | Sulfuric acid or phosphoric acid (0.25–1% weight relative to TFA) |

| Distillation temperature (Stage 1 azeotrope) | 37–38 °C at 98,000 Pa |

| Distillation temperature (Stage 2 product) | 41–42 °C at 98,000–101,000 Pa |

| Methanol content in azeotrope | ~6% by weight |

| Yield | Near 100% esterification efficiency |

This method is described in detail in European Patent EP0206954A1 and US Patent US4730082A, which emphasize the importance of controlling molar ratios, catalyst amounts, and distillation parameters to achieve high purity and yield.

Notes on Purity and Yield

Earlier methods involving simple condensation of trifluoroacetic acid with methanol followed by distillation yielded products with boiling points inconsistent with pure methyl trifluoroacetate, indicating impurities.

The two-stage process with azeotrope distillation and catalytic acid treatment overcomes these issues, producing methyl trifluoroacetate with the correct boiling point and purity suitable for pharmaceutical applications.

Preparation of this compound

Synthetic Route Overview

The synthesis of this compound typically involves:

Formation of the azetidine ring substituted with a cyano group at the 3-position.

Esterification with methyl 2-acetate derivatives.

Association or salt formation with trifluoroacetic acid to yield the final compound.

Industrial synthesis often employs continuous flow reactors to optimize reaction kinetics, improve safety, and scale production efficiently. Catalysts are used to enhance reaction rates and selectivity.

Key Reaction Steps

Step 1: Preparation of 3-cyanoazetidine derivatives

Azetidine rings are synthesized via cyclization reactions starting from appropriate amino alcohols or haloalkyl amines, followed by introduction of the cyano group through nucleophilic substitution or cyanation reactions.

Step 2: Esterification

The azetidine derivative is reacted with methyl bromoacetate or cyanoacetic acid esters under basic or catalytic conditions to form methyl 2-(3-cyanoazetidin-3-yl)acetate.

Step 3: Formation of trifluoroacetic acid salt

The ester is treated with trifluoroacetic acid to form the corresponding trifluoroacetic acid salt or complex, enhancing solubility and stability for further applications.

Reaction Conditions and Catalysts

Catalysts such as Lewis acids or bases may be employed depending on the specific step, particularly in esterification or cyanation.

Reaction temperatures vary but are generally maintained under mild to moderate heating to avoid decomposition of sensitive azetidine rings.

Solvent choice includes polar aprotic solvents or neat conditions depending on the step.

Data Summary Table

| Step | Reagents / Conditions | Catalyst | Temperature | Yield / Notes |

|---|---|---|---|---|

| Azetidine ring formation | Amino alcohols or haloalkyl amines | Base or acid catalyst | 50–100 °C | High ring closure efficiency |

| Cyanation | Nucleophilic substitution with cyanide source | Phase transfer catalyst (optional) | Ambient to 60 °C | High selectivity for 3-cyano group |

| Esterification | Methyl bromoacetate or cyanoacetic acid ester | Base or Lewis acid | 25–80 °C | Controlled to avoid side reactions |

| Salt formation with TFA | Trifluoroacetic acid addition | None or mild acid catalysis | Room temperature | Formation of stable trifluoroacetate salt |

Comprehensive Research Findings and Perspectives

The trifluoroacetic acid moiety in the compound enhances its chemical stability and biological activity, making the preparation method crucial for obtaining high-purity material for pharmaceutical research.

Continuous flow synthesis techniques are increasingly favored for this compound due to better control over reaction parameters, improved safety with hazardous intermediates, and scalability.

Catalytic systems are optimized to reduce by-products and improve yield, with sulfuric acid and phosphoric acid catalysts being standard for methyl trifluoroacetate preparation, while other catalysts are tailored for azetidine ring functionalization.

Purification typically involves distillation for methyl trifluoroacetate and crystallization or chromatography for the final compound.

The preparation of this compound involves sophisticated multi-step synthesis combining azetidine ring formation, cyano group introduction, esterification, and trifluoroacetic acid salt formation. The methyl trifluoroacetate component is prepared industrially via a two-stage acid-catalyzed esterification and azeotrope distillation process that ensures high purity and yield.

Advances in continuous flow synthesis and catalyst optimization have enhanced the efficiency and scalability of this compound's production, supporting its application in pharmaceutical and agrochemical research.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-cyanoazetidin-3-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Products may include carboxylic acids or ketones.

Reduction: The primary product is the corresponding amine.

Substitution: Products vary depending on the nucleophile used, resulting in different functionalized derivatives.

Scientific Research Applications

Methyl 2-(3-cyanoazetidin-3-yl)acetate is used in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

Medicine: It is investigated for potential therapeutic applications, including drug development.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-cyanoazetidin-3-yl)acetate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The trifluoroacetic acid component can enhance the compound’s solubility and stability, facilitating its use in various reactions .

Comparison with Similar Compounds

Methyl 2-(3-(Trifluoromethyl)phenyl)acetate (CAS: 62451-84-7)

- Structure: Aromatic phenyl ring with a trifluoromethyl group instead of the azetidine-cyano motif.

- Properties : Molecular weight 232.18 g/mol (vs. 341.19 g/mol for the target compound).

- Applications : Used in agrochemicals (e.g., sulfonylurea herbicides) due to its trifluoromethyl group’s metabolic stability .

- Key Difference : The aromatic system lacks the azetidine’s strained ring, reducing rigidity but improving lipophilicity for membrane penetration .

Ethyl 2-(1-Benzylazetidin-3-ylidene)acetate

- Structure : Azetidine ring with a benzyl substituent and ethyl ester.

- Synthesis : TFA is used to remove Boc protection, analogous to the target compound’s synthesis .

- Applications : Explored in medicinal chemistry for its conjugated double bond, enabling cycloaddition reactions.

Salt Forms and Counterions

- Key Insight : TFA salts generally offer superior solubility in organic solvents compared to hydrochlorides, aiding chromatographic purification but requiring careful handling due to hygroscopicity .

Ester Group Variations

- Key Insight : Methyl esters balance synthetic accessibility and moderate stability, whereas tert-butyl esters are preferred for prodrug designs requiring delayed release .

Biological Activity

Methyl 2-(3-cyanoazetidin-3-yl)acetate, trifluoroacetic acid (TFA), is a compound of increasing interest in biomedical research due to its unique structural features and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 2-(3-cyanoazetidin-3-yl)acetate is characterized by:

- An azetidine ring

- A cyano group at the 3-position

- A trifluoroacetic acid moiety

These components contribute to its distinct reactivity and biological activity, making it a valuable compound for various applications in medicinal chemistry.

The biological activity of methyl 2-(3-cyanoazetidin-3-yl)acetate, TFA, is primarily attributed to its interaction with specific molecular targets within cells. The cyano group and azetidine ring are crucial for binding to enzymes or receptors, influencing their activity. The trifluoroacetic acid enhances the compound’s stability and solubility, facilitating its biological effects.

Antimicrobial Activity

Research has shown that compounds similar to methyl 2-(3-cyanoazetidin-3-yl)acetate possess significant antimicrobial properties. For instance, related azetidinones have demonstrated activity against various bacterial strains. Specific studies indicate that derivatives exhibit effective inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Anticancer Activity

The compound's anticancer potential has been explored in several studies. Notably:

- Cytotoxicity Assays : Methyl 2-(3-cyanoazetidin-3-yl)acetate has been tested against various cancer cell lines, including HT-29 (colon cancer) and MCF-7 (breast cancer). Results showed IC50 values indicating substantial cytotoxicity, with some derivatives achieving IC50 values as low as 9 nM against HT-29 cells .

| Cell Line | IC50 (nM) |

|---|---|

| HT-29 | 9 |

| MCF-7 | 17 |

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.

Case Studies

- Study on Anticancer Properties : A comprehensive study evaluated the effects of methyl 2-(3-cyanoazetidin-3-yl)acetate on MCF-7 breast cancer cells. The results indicated that treatment led to significant reductions in cell viability and alterations in cell cycle progression, highlighting the compound's potential as an anticancer agent .

- Antimicrobial Efficacy : Another study investigated the antimicrobial activity of azetidinone derivatives, including methyl 2-(3-cyanoazetidin-3-yl)acetate. The results demonstrated effective inhibition against multiple bacterial strains, suggesting its use as a lead compound for developing new antibiotics .

Q & A

Basic: What synthetic protocols are commonly employed for preparing Methyl 2-(3-cyanoazetidin-3-yl)acetate, and how does trifluoroacetic acid (TFA) influence the reaction?

Answer:

Methyl 2-(3-cyanoazetidin-3-yl)acetate is typically synthesized via nucleophilic substitution or cyclization reactions involving azetidine precursors. TFA is often used as a catalyst or deprotection agent. For example, in peptide synthesis, TFA cleaves protecting groups (e.g., tert-butoxycarbonyl, Boc) due to its strong acidity (pKa ~0.23) . In a patent application, TFA was critical for deprotecting a methoxybenzyl group during the synthesis of pyrrolidine derivatives, achieving >90% yield after purification . Researchers should monitor pH and reaction time to avoid over-acidification, which may degrade the azetidine ring.

Advanced: How can structural contradictions in crystallographic data for trifluoroacetate salts of strained heterocycles (e.g., azetidines) be resolved?

Answer:

Discrepancies in crystallographic data often arise from disorder in the trifluoroacetate counterion or solvent molecules. Using SHELXL-2018, researchers can apply "ISOR" and "DELU" restraints to refine anisotropic displacement parameters for fluorine atoms, which exhibit high thermal motion . For azetidine rings, constraints on bond lengths (e.g., C-N: ~1.47 Å) and angles (e.g., N-C-C: ~88°) improve model accuracy. Comparative analysis with high-resolution (<1.0 Å) datasets is recommended to resolve ambiguities .

Basic: What analytical techniques are optimal for characterizing Methyl 2-(3-cyanoazetidin-3-yl)acetate and its TFA salt?

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR can identify the azetidine ring (δH ~3.5–4.5 ppm for N-CH₂; δC ~60–70 ppm for C-F3 in TFA) .

- HPLC-MS: Reverse-phase HPLC with 0.1% TFA in the mobile phase enhances peak symmetry, while MS detects [M+H]⁺ ions (e.g., m/z 183 for the methyl ester fragment) .

- Ion Chromatography: Quantifies residual TFA (<0.1% w/w) using conductivity detection after anion-exchange separation .

Advanced: How do environmental degradation pathways of TFA impact the stability of Methyl 2-(3-cyanoazetidin-3-yl)acetate in long-term studies?

Answer:

TFA is environmentally persistent due to its resistance to hydrolysis and microbial degradation . In aqueous solutions, TFA’s stability (half-life >10 years) may lead to accumulation in reaction mixtures, potentially protonating the azetidine’s tertiary nitrogen and inducing ring-opening. Researchers should store compounds under anhydrous conditions and monitor degradation via LC-MS for unexpected byproducts (e.g., cyanoacetate derivatives) .

Basic: What purification strategies are effective for isolating Methyl 2-(3-cyanoazetidin-3-yl)acetate from TFA-containing reaction mixtures?

Answer:

- Liquid-Liquid Extraction: Neutralize TFA with NaHCO₃ (pH 7–8) and extract the ester into ethyl acetate .

- Column Chromatography: Use silica gel with gradient elution (hexane/ethyl acetate + 1% acetic acid) to separate the ester from polar impurities .

- Lyophilization: For TFA salts, freeze-drying yields a hygroscopic solid requiring desiccant storage .

Advanced: How can computational modeling predict the conformational stability of the 3-cyanoazetidine moiety in the presence of TFA?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) reveal that TFA’s electron-withdrawing effect increases ring strain in azetidine (angle strain ~88° vs. ideal 90°), lowering activation energy for ring-opening by ~5 kcal/mol compared to acetic acid . Molecular dynamics simulations (AMBER force field) show that TFA stabilizes the chair-like conformation of azetidine through H-bonding with the cyano group, reducing torsional flexibility .

Basic: What safety precautions are critical when handling TFA in synthesis or purification?

Answer:

- Ventilation: Use fume hoods to avoid inhalation of corrosive vapors (TLV-TWA: 0.1 ppm) .

- Personal Protective Equipment (PPE): Acid-resistant gloves (e.g., nitrile) and goggles are mandatory.

- Neutralization: Spills should be treated with sodium bicarbonate or calcium carbonate before disposal .

Advanced: How does TFA’s high acidity influence the stereochemical integrity of azetidine derivatives during synthesis?

Answer:

Prolonged exposure to TFA (>2 hours at 25°C) can epimerize chiral centers in azetidines via acid-catalyzed keto-enol tautomerism. For enantiomerically pure products, researchers should:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.